molecular formula C6H6N4O B14636702 Pyridine, 2-azido-6-methyl-, 1-oxide CAS No. 57097-35-5

Pyridine, 2-azido-6-methyl-, 1-oxide

Cat. No.: B14636702
CAS No.: 57097-35-5
M. Wt: 150.14 g/mol
InChI Key: DUAHDJKQVSNEPY-UHFFFAOYSA-N
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Description

Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro-pyridine derivatives.

    Reduction: Amino-pyridine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.

Properties

CAS No.

57097-35-5

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-azido-6-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3

InChI Key

DUAHDJKQVSNEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-]

Origin of Product

United States

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